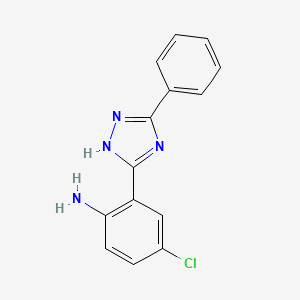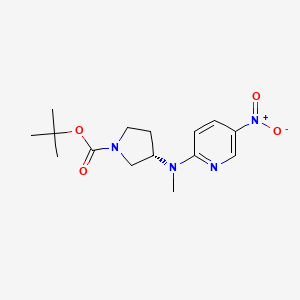
(R)-1-Boc-piperidine-3-carboxylic acid phenylamide
概要
説明
®-1-Boc-piperidine-3-carboxylic acid phenylamide is a compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, a carboxylic acid group, and a phenylamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-piperidine-3-carboxylic acid phenylamide typically involves the coupling of ®-1-Boc-piperidine-3-carboxylic acid with phenylamine. The reaction is usually carried out in the presence of coupling reagents such as carbodiimides or uronium salts to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-1-Boc-piperidine-3-carboxylic acid phenylamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
®-1-Boc-piperidine-3-carboxylic acid phenylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
科学的研究の応用
®-1-Boc-piperidine-3-carboxylic acid phenylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-Boc-piperidine-3-carboxylic acid phenylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Phenylamides: Compounds like metalaxyl and mefenoxam share structural similarities with ®-1-Boc-piperidine-3-carboxylic acid phenylamide.
Carboxylic Acid Amides: Other carboxylic acid amides, such as dimethomorph and mandipropamid, also exhibit similar chemical properties.
Uniqueness
®-1-Boc-piperidine-3-carboxylic acid phenylamide is unique due to its specific combination of a piperidine ring, a Boc-protected amine, and a phenylamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(phenylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-7-8-13(12-19)15(20)18-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,18,20)/t13-/m1/s1 |
InChIキー |
SFONCSRRVMNMHT-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline](/img/structure/B8289140.png)



![[4-(2-Chloro-phenyl)-pyridin-3-yl]-methyl-amine](/img/structure/B8289182.png)

![Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-](/img/structure/B8289191.png)







